xenon-126

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le xénon-126 est un isotope stable du gaz noble xénon, avec un numéro atomique de 54 et une masse atomique d'environ 125,90. Le xénon est un gaz incolore, inodore et inerte qui se trouve à l'état de traces dans l'atmosphère terrestre. Le xénon-126 est l'un des isotopes naturels du xénon et il est utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le xénon-126 peut être produit par distillation fractionnée de l'air liquide, un procédé qui sépare les différents composants de l'air en fonction de leurs points d'ébullition. Cette méthode consiste à refroidir l'air à des températures extrêmement basses, ce qui permet aux différents gaz de se liquéfier et d'être séparés. Le xénon est ensuite isolé des autres gaz par une distillation supplémentaire.

Méthodes de production industrielle

Dans les milieux industriels, le xénon-126 est généralement obtenu comme sous-produit de la production d'oxygène et d'azote à partir de l'air liquide. Le processus implique l'utilisation d'unités de distillation cryogénique à grande échelle qui peuvent séparer efficacement le xénon des autres gaz. Le xénon isolé est ensuite purifié pour atteindre la composition isotopique souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

Le xénon-126, comme les autres isotopes du xénon, est généralement inerte et ne subit pas facilement de réactions chimiques. Dans des conditions spécifiques, le xénon peut former des composés avec des éléments très électronégatifs tels que le fluor et l'oxygène.

Réactifs et conditions courants

Oxydation : Le xénon peut réagir avec le fluor pour former de l'hexafluorure de xénon (XeF6) sous des conditions de haute pression et de haute température.

Réduction : Le xénon ne subit généralement pas de réactions de réduction en raison de sa nature inerte.

Substitution : Le xénon peut former des composés de substitution tels que le difluorure de xénon (XeF2) lorsqu'il réagit avec du gaz fluor.

Principaux produits

- Hexafluorure de xénon (XeF6)

- Difluorure de xénon (XeF2)

- Trioxyde de xénon (XeO3)

Applications De Recherche Scientifique

Le xénon-126 a plusieurs applications en recherche scientifique, notamment :

- Chimie : Utilisé comme traceur dans les études de diffusion et d'adsorption des gaz.

- Biologie : Employé dans les techniques d'imagerie telles que l'imagerie par résonance magnétique hyperpolarisée (IRM) pour étudier la ventilation pulmonaire.

- Médecine : Utilisé en anesthésie en raison de sa nature inerte et de ses effets secondaires minimes.

- Industrie : Appliqué dans les technologies d'éclairage et laser, y compris les lampes flash au xénon et les lasers excimères.

Mécanisme d'action

Le xénon-126 exerce ses effets principalement par ses propriétés physiques plutôt que par des interactions chimiques. Dans les applications médicales, le xénon agit comme un anesthésique en modulant les canaux ioniques et les récepteurs neurotransmetteurs dans le système nerveux central. Sa nature inerte et sa masse atomique élevée en font un agent de contraste efficace dans les techniques d'imagerie, améliorant la visibilité de certains tissus.

Mécanisme D'action

Xenon-126 exerts its effects primarily through its physical properties rather than chemical interactions. In medical applications, xenon acts as an anesthetic by modulating ion channels and neurotransmitter receptors in the central nervous system. Its inert nature and high atomic mass make it an effective contrast agent in imaging techniques, enhancing the visibility of certain tissues.

Comparaison Avec Des Composés Similaires

Composés similaires

- Xénon-124

- Xénon-128

- Xénon-129

- Xénon-131

- Xénon-132

- Xénon-134

- Xénon-136

Unicité

Le xénon-126 est unique parmi ses isotopes en raison de sa masse atomique spécifique et de sa stabilité. Bien que d'autres isotopes du xénon aient également des applications dans divers domaines, les propriétés particulières du xénon-126 le rendent particulièrement adapté à l'imagerie et à l'anesthésie.

Propriétés

Formule moléculaire |

Xe |

|---|---|

Poids moléculaire |

125.90429742 g/mol |

Nom IUPAC |

xenon-126 |

InChI |

InChI=1S/Xe/i1-5 |

Clé InChI |

FHNFHKCVQCLJFQ-FTXFMUIASA-N |

SMILES isomérique |

[126Xe] |

SMILES canonique |

[Xe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

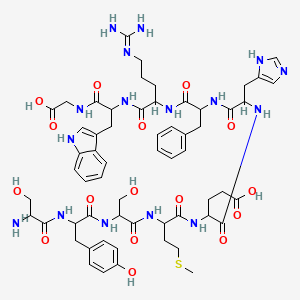

![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)